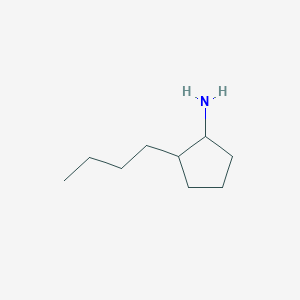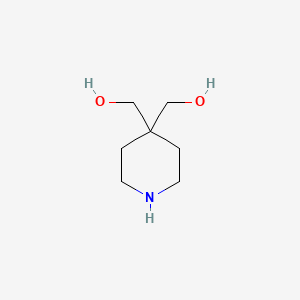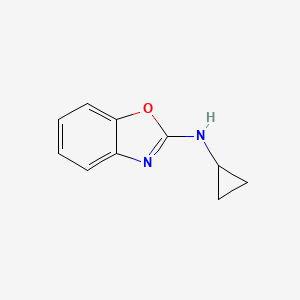![molecular formula C12H10FNO3 B1532370 1-[2-(2-Fluorophenyl)-2-oxoethyl]pyrrolidine-2,5-dione CAS No. 1258652-22-0](/img/structure/B1532370.png)
1-[2-(2-Fluorophenyl)-2-oxoethyl]pyrrolidine-2,5-dione
Overview
Description
1-[2-(2-Fluorophenyl)-2-oxoethyl]pyrrolidine-2,5-dione is a compound that features a pyrrolidine ring, which is a five-membered nitrogen heterocycle . Pyrrolidine derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, are widely used by medicinal chemists to develop compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of 1-[2-(2-Fluorophenyl)-2-oxoethyl]pyrrolidine-2,5-dione is characterized by a pyrrolidine ring, a fluorophenyl group, and an oxoethyl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-[2-(2-Fluorophenyl)-2-oxoethyl]pyrrolidine-2,5-dione include its empirical formula (C12H10FNO3), molecular weight (235.21), and its solid form . Its SMILES string is O=C1N(C(CC1)=O)CC(C(C=CC=C2)=C2F)=O .Scientific Research Applications
Corrosion Inhibition
1H-pyrrole-2,5-dione derivatives, related to the queried compound, have been studied for their efficacy as corrosion inhibitors for carbon steel in hydrochloric acid medium. These derivatives, including 1-phenyl-1H-pyrrole-2,5-dione (PPD) and 1-(4-methylphenyl)-1H-pyrrole-2,5-dione (MPPD), exhibit good inhibitory action against carbon steel corrosion, with inhibition efficiency increasing with the concentration of the inhibitor (Zarrouk et al., 2015).
Synthesis of Amino Acids
1-[(4-Methylphenyl)oxy]pyrrolidine-2,5-dione, a compound structurally similar to the queried chemical, is utilized in a Lossen-type reaction with primary alcohols to efficiently synthesize Nα-urethane-protected β-alanine and γ-aminopropionic acid (GABA). This method demonstrates excellent yields and purities in a "one-pot" procedure (Cal et al., 2012).
Anti-HIV-1 Activity
Derivatives of 1H-pyrrole-2,5-dione have been modified to create compounds with significant anti-HIV-1 activities. These compounds, such as 1-[2-(4-fluorophenyl)ethyl]-pyrrole-2,5-dione scaffolds, have shown promise in inhibiting HIV-1 integrase and exhibit low toxicity, with some showing potent anti-HIV-1 activities and high therapeutic indexes (Liu et al., 2016).
Fluorescence and Photoluminescent Applications
Soluble derivatives of diketo-pyrrolo-pyrroles, related to the queried compound, exhibit interesting absorption and fluorescence spectra in various solvents. These compounds show solvatochromism and are studied for their potential in photoluminescent applications, particularly in the visible and near-infrared region (Lun̆ák et al., 2011).
Antiviral and Antitumor Agents
Synthesis of pyrrolidine-2,5-dione hybrids has been investigated for their potential as antitumor agents. These hybrids have shown remarkable cytotoxic effects and antiproliferative activity in various cell lines, indicating their promise in developing potent and less toxic anticancer agents (Tilekar et al., 2020). Additionally, compounds like 6-(p-ethylphenyl)-5H-pyrrolo [3,4-b]pyridine-5,7-dione have demonstrated significant antiviral activity against influenza viruses (Rashan et al., 1989).
Polymer and Electronic Applications
Pyrrolo[3,4-c]pyrrole-1,4-dione units have been used in the synthesis of highly luminescent polymers with applications in electronics. These polymers exhibit strong fluorescence and are suitable for electronic applications due to their good solubility and processability (Zhang & Tieke, 2008).
Safety And Hazards
Future Directions
Pyrrolidine derivatives, including 1-[2-(2-Fluorophenyl)-2-oxoethyl]pyrrolidine-2,5-dione, continue to be of interest in drug discovery due to their versatile scaffold and potential for structural diversity . Future research may focus on exploring different synthetic strategies and investigating the influence of steric factors on biological activity .
properties
IUPAC Name |
1-[2-(2-fluorophenyl)-2-oxoethyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO3/c13-9-4-2-1-3-8(9)10(15)7-14-11(16)5-6-12(14)17/h1-4H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJXDXPYWRKWESU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2-Fluorophenyl)-2-oxoethyl]pyrrolidine-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



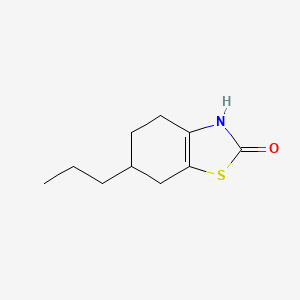
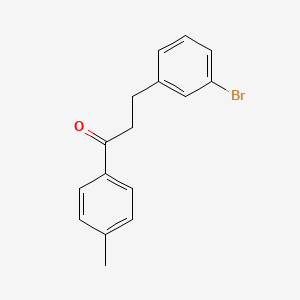
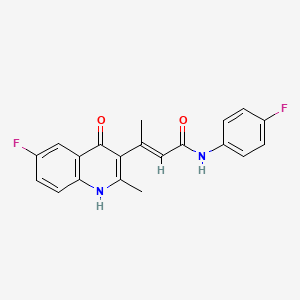
![[2-(1-Adamantyloxy)propyl]amine hydrochloride](/img/structure/B1532293.png)
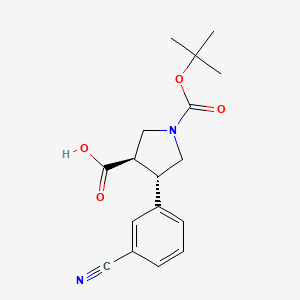
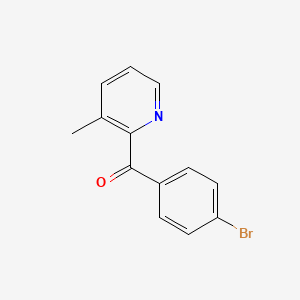
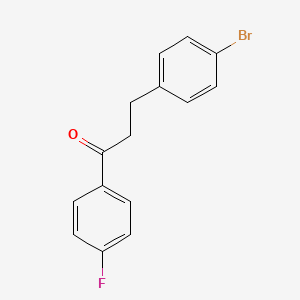
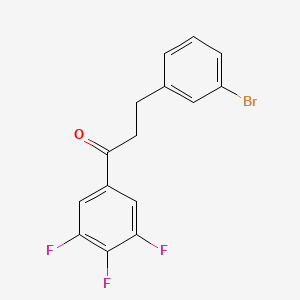
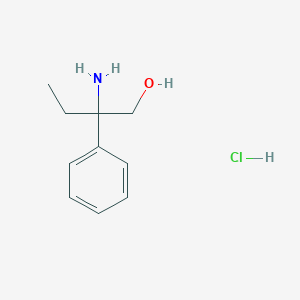
![5-Bromo-2-[(3-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1532303.png)
![{6-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]hexan-2-yl}(ethyl)amine](/img/structure/B1532305.png)
